tert-butyl N-(6-chloro-9H-purin-2-yl)carbamate tert-butyl N-(6-chloro-9H-purin-2-yl)carbamate
Brand Name: Vulcanchem
CAS No.: 309947-89-5
VCID: VC4479181
InChI: InChI=1S/C10H12ClN5O2/c1-10(2,3)18-9(17)16-8-14-6(11)5-7(15-8)13-4-12-5/h4H,1-3H3,(H2,12,13,14,15,16,17)
SMILES: CC(C)(C)OC(=O)NC1=NC2=C(C(=N1)Cl)NC=N2
Molecular Formula: C10H12ClN5O2
Molecular Weight: 269.69

tert-butyl N-(6-chloro-9H-purin-2-yl)carbamate

CAS No.: 309947-89-5

Cat. No.: VC4479181

Molecular Formula: C10H12ClN5O2

Molecular Weight: 269.69

* For research use only. Not for human or veterinary use.

tert-butyl N-(6-chloro-9H-purin-2-yl)carbamate - 309947-89-5

Specification

CAS No. 309947-89-5
Molecular Formula C10H12ClN5O2
Molecular Weight 269.69
IUPAC Name tert-butyl N-(6-chloro-7H-purin-2-yl)carbamate
Standard InChI InChI=1S/C10H12ClN5O2/c1-10(2,3)18-9(17)16-8-14-6(11)5-7(15-8)13-4-12-5/h4H,1-3H3,(H2,12,13,14,15,16,17)
Standard InChI Key FVZGELOMTPFKMY-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1=NC2=C(C(=N1)Cl)NC=N2

Introduction

tert-butyl N-(6-chloro-9H-purin-2-yl)carbamate is a synthetic organic compound with the molecular formula C10H12ClN5O2C_{10}H_{12}ClN_5O_2. It belongs to the class of carbamates and features a purine base substituted with a tert-butyl carbamate group and a chlorine atom at the 6-position of the purine ring. This compound is also referred to by synonyms such as N-Boc-6-chloro-9H-purin-2-amine and N2-Boc-2-amino-6-chloropurine .

Synthesis and Preparation

The synthesis of tert-butyl N-(6-chloro-9H-purin-2-yl)carbamate typically involves:

  • Starting with a purine derivative, such as 6-chloropurine.

  • Reacting it with tert-butyl chloroformate (Boc anhydride) in the presence of a base like triethylamine or sodium bicarbonate.

  • The reaction proceeds under mild conditions, ensuring selective protection of the amine group at the 2-position .

This process is widely used in organic synthesis to create intermediates for pharmaceuticals and agrochemicals.

Applications and Uses

  • Pharmaceutical Intermediates: The compound serves as a precursor in synthesizing more complex molecules, particularly nucleoside analogs.

  • Biological Research: Its purine scaffold makes it useful in studying enzyme interactions, particularly those involving nucleotides.

  • Synthetic Chemistry: The tert-butyl carbamate group acts as a protecting group for amines during multi-step organic syntheses.

Related Compounds

Several derivatives of purines with similar structures have been studied for their biological activities:

  • Thiopurines, which are known for their immunosuppressive properties .

  • Carbamate derivatives, which have been explored for anti-inflammatory and enzymatic inhibition properties .

Safety and Handling

While specific safety data for this compound is limited, general precautions for handling carbamates include:

  • Avoiding inhalation or skin contact.

  • Using protective equipment such as gloves and goggles.

  • Storing in a cool, dry place away from oxidizing agents.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator